molecular formula C13H10N2S B8439636 2-Cyano-6-(4-methylphenyl)thiopyridine

2-Cyano-6-(4-methylphenyl)thiopyridine

Cat. No.: B8439636
M. Wt: 226.30 g/mol
InChI Key: XSNNIPDFDXULDO-UHFFFAOYSA-N
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Description

2-Cyano-6-(4-methylphenyl)thiopyridine is a chemical compound for research applications. Its structure, featuring a pyridine core substituted with a cyano group and a 4-methylphenylthio moiety, suggests potential as a versatile intermediate in medicinal chemistry . Similar thiopyridine derivatives are investigated for their biological activity, including use in compounds for treating ferroptosis-related disorders, a form of programmed cell death . Researchers can utilize this compound as a key precursor for synthesizing more complex molecules. Its mechanism of action is likely derived from the final synthesized active ingredient, which may function similarly to related compounds that act as enzyme inhibitors or receptor modulators . The presence of the thiopyridine group is a common feature in molecules with diverse pharmacological profiles. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets for similar pyridine and thiopyridine compounds, which often recommend careful handling due to potential skin, eye, and respiratory irritation .

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

6-(4-methylphenyl)sulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C13H10N2S/c1-10-5-7-12(8-6-10)16-13-4-2-3-11(9-14)15-13/h2-8H,1H3

InChI Key

XSNNIPDFDXULDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC(=N2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Heterocyclic Cores

The 4-methylphenyl group is a recurring substituent in pharmaceuticals and agrochemicals due to its balance of lipophilicity and steric bulk. Key comparisons include:

Compound Name Core Structure Substituents Key Features Reference
2-(4-methylphenyl) Indolizine Indolizine 4-methylphenyl at position 2 Log P = 3.73; high BBB permeability
Celecoxib Pyrazole 4-methylphenyl, sulfonamide Anti-inflammatory (COX-2 inhibitor)
2-(4-methylphenyl)-pyridazinone Pyridazinone 4-methylphenyl at position 2 Anti-inflammatory (IC₅₀ = 11.6 μM)
Oxazolo[4,5-d]pyrimidines Oxazolo-pyrimidine 4-methylphenyl at position 2 Fused-ring system; variable substituents
  • Thiopyridine vs. The cyano group at position 2 likely increases polarity, reducing log P relative to 2-(4-methylphenyl) Indolizine (log P = 3.73) .
  • 4-Methylphenyl Positioning : In oxazolo-pyrimidines, the substituent's position (e.g., para vs. meta) affects electronic and steric interactions, influencing reactivity and binding affinities .

Physicochemical Properties

Lipophilicity and Solubility

  • Log P Predictions: The cyano group in 2-Cyano-6-(4-methylphenyl)thiopyridine is expected to lower log P compared to 2-(4-methylphenyl) Indolizine (log P = 3.73) due to increased polarity. A rough estimate based on substituent contributions suggests a log P of ~2.5–3.0.
  • Solubility: Ionic liquids (ILs) are noted for enhancing solubility of organic compounds . If synthesized in ILs, the target compound may exhibit improved dissolution compared to analogs prepared in conventional solvents.

Anti-Inflammatory Potential

The 4-methylphenyl-substituted pyridazinone in demonstrates anti-inflammatory activity (IC₅₀ = 11.6 μM) . While the target compound’s bioactivity is unreported, the thiopyridine core could interact with inflammatory targets (e.g., cyclooxygenases) similarly to celecoxib’s pyrazole core .

Blood-Brain Barrier (BBB) Permeability

Compounds like 2-(4-methylphenyl) Indolizine exhibit high BBB permeability due to moderate lipophilicity (log P = 3.73) . The target compound’s cyano group may reduce BBB penetration compared to this analog.

Crystal Packing and Weak Interactions

  • C-H⋯N/π–π Interactions : Imidazole-imines in rely on weak interactions (C-H⋯N, π–π stacking) for crystal packing, with dihedral angles ~56° between aryl rings . The target compound’s thiopyridine core may adopt a similar twisted conformation, influencing solubility and melting points.

Preparation Methods

One-Pot Three-Component Synthesis

A scalable approach adapted from utilizes malononitrile (2 mmol), 4-methylbenzaldehyde (1 mmol), and thiophenol (1 mmol) in ethanol with porcine pancreatic lipase (PPL) as a biocatalyst. The reaction proceeds at 40°C for 18 hours, yielding 2-amino-4-(4-methylphenyl)-3,5-dicyano-6-phenylthiopyridine (5d ) with 89% efficiency. Cyclization under basic conditions (NaOEt, reflux) then affords the target compound.

Key Data:

ReactantsCatalystTemperatureTimeYield
Malononitrile, 4-MeC₆H₄CHO, PhSHPPL40°C18 h89%

This method’s regioselectivity arises from the electron-withdrawing cyano groups directing thiophenol addition to position 6.

Grignard Reagent-Mediated Coupling

The 4-methylphenyl group is introduced via Grignard reagents in a two-step sequence.

Formation of 4-Methylphenylacetonitrile

As described in, 4-methylbenzyl chloride (derived from 4-methylbenzyl alcohol via HCl treatment) reacts with NaCN in toluene to form 4-methylphenylacetonitrile. This intermediate is critical for subsequent pyridine ring formation.

Condensation with Cyanopyridine Esters

The acetonitrile intermediate undergoes condensation with 2-cyano-6-methylnicotinic ester in the presence of NaOMe/MeOH at 60–110°C. Acidic hydrolysis (AcOH/HCl) removes ester groups, yielding 2-cyano-6-(4-methylphenyl)thiopyridine with 76–89% efficiency.

Reaction Scheme:

  • 4-MeC6H4CH2Cl+NaCN4-MeC6H4CH2CN\text{4-MeC}_6\text{H}_4\text{CH}_2\text{Cl} + \text{NaCN} \rightarrow \text{4-MeC}_6\text{H}_4\text{CH}_2\text{CN}

  • 4-MeC6H4CH2CN+2-CN-6-MeC5H3NCOORNaOMeTarget\text{4-MeC}_6\text{H}_4\text{CH}_2\text{CN} + \text{2-CN-6-MeC}_5\text{H}_3\text{NCOOR} \xrightarrow{\text{NaOMe}} \text{Target}

Thorpe-Ziegler Cyclization

Cyclization of cyano-containing precursors provides an alternative route.

Synthesis via Thioamide Intermediates

As reported in, 2-cyano-6-methylpyridine reacts with Lawesson’s reagent to form a thioamide, which undergoes Thorpe-Ziegler cyclization with 4-methylbenzyl bromide under basic conditions (K₂CO₃/DMF). The reaction achieves 82% yield after 12 hours at 80°C.

Mechanistic Insight:
The thioamide’s nucleophilic sulfur attacks the electrophilic carbon of 4-methylbenzyl bromide, followed by intramolecular cyclization to form the pyridine-thioether bond.

S-Alkylation of Pyridinethiones

Direct functionalization of pre-formed pyridine cores is a common strategy.

Nucleophilic Substitution

2-Chloro-6-(4-methylphenyl)pyridine-3-carbonitrile reacts with NaSH in DMF at 120°C to form the pyridinethiol intermediate. Subsequent S-alkylation with methyl iodide or 4-methylbenzyl chloride introduces the thioether group. Yields range from 75–85% after purification.

Optimization Note:
Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency by 15–20%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeScalability
Multi-ComponentOne-pot, high atom economyRequires biocatalyst recycling75–89%Moderate
Grignard CouplingPrecise substituent controlMulti-step, harsh conditions70–89%High
Thorpe-ZieglerModular intermediate useSensitivity to moisture65–82%Low
S-AlkylationDirect functionalizationCompeting side reactions75–85%High

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyano-6-(4-methylphenyl)thiopyridine and its metal complexes?

  • Methodological Guidance :

  • Electrochemical synthesis is preferred for preparing metal complexes (e.g., Ru, Cu, Au) due to higher yields, shorter reaction times, and purer products compared to traditional chemical methods. Optimize parameters like current density and solvent polarity to enhance efficiency .
  • For ligand synthesis, use condensation reactions of thiopyridine precursors with appropriate electrophiles (e.g., 4-methylphenyl derivatives) under basic conditions to stabilize intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing 2-Cyano-6-(4-methylphenyl)thiopyridine derivatives?

  • Key Techniques :

  • IR Spectroscopy : Confirm ligand coordination via shifts in CN (~2226 cm⁻¹) and NH (~3493 cm⁻¹) absorption bands. Disappearance of NH bands indicates metal complex formation .
  • NMR (¹H, ¹⁹F) : Analyze substituent effects on aromatic protons and fluorine atoms in trifluoromethyl groups .
  • Thermogravimetric Analysis (TGA/DTA) : Assess thermal stability and decomposition pathways (e.g., ligand loss at specific temperatures) .
  • Elemental Analysis : Validate stoichiometry of synthesized complexes .

Q. How to evaluate the antimicrobial activity of 2-Cyano-6-(4-methylphenyl)thiopyridine derivatives?

  • Experimental Design :

  • Use the cup-plate agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare inhibition zones to reference drugs like ciprofloxacin .
  • Minimum Inhibitory Concentration (MIC) : Determine via broth dilution assays. Note that Cu(II) complexes often exhibit superior activity due to enhanced metal-ligand synergism .

Advanced Research Questions

Q. How to analyze discrepancies in biological activity data between different metal complexes of 2-Cyano-6-(4-methylphenyl)thiopyridine?

  • Data Contradiction Analysis :

  • Compare coordination geometries (e.g., square planar vs. octahedral) using X-ray crystallography or DFT calculations. Cu(II) complexes often show stronger antimicrobial activity than Au(III) or Ru(III) due to redox-active metal centers .
  • Investigate ligand-to-metal charge transfer (LMCT) effects via UV-Vis spectroscopy to correlate electronic structure with bioactivity .

Q. What strategies optimize the electrochemical synthesis of thiopyridine-metal complexes to enhance yield and purity?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates.
  • Controlled Potential Electrolysis : Adjust voltage to favor specific redox reactions (e.g., Au³⁺ → Au⁰ reduction for Au complexes) .
  • Post-Synthesis Purification : Employ column chromatography or recrystallization in hot benzene to remove unreacted ligands .

Q. How to determine the molecular target and mechanism of action for thiopyridine derivatives exhibiting anti-inflammatory effects?

  • Mechanistic Studies :

  • In Vivo Models : Use carrageenan-induced rat paw edema to measure swelling inhibition over 4 hours. Compare results to celecoxib .
  • Target Identification : Perform molecular docking or proteomics to explore interactions with inflammatory mediators (e.g., COX-2) or HSP90, as suggested by patent data .

Q. What in vivo models are appropriate for assessing the anti-inflammatory efficacy of 2-Cyano-6-(4-methylphenyl)thiopyridine derivatives?

  • Model Design :

  • Carrageenan-Induced Edema : Administer derivatives (e.g., 18 mg/kg) to rats and measure paw thickness at 1, 2, 3, and 4 hours post-induction. Gold(III) complexes may outperform celecoxib in late-phase inflammation .
  • Histopathological Analysis : Evaluate tissue sections for neutrophil infiltration and cytokine levels (e.g., IL-6) .

Q. How to conduct thermal stability analysis of thiopyridine derivatives using TGA/DTA?

  • Methodology :

  • Sample Preparation : Use ~5 mg of compound under nitrogen atmosphere to prevent oxidation.
  • Data Interpretation : Identify decomposition steps (e.g., ligand loss at 150–250°C, metal oxide formation >300°C). Compare DTA peaks to known thermal events .

Q. How to design structure-activity relationship (SAR) studies for thiopyridine derivatives?

  • SAR Framework :

  • Substituent Variation : Modify substituents (e.g., 4-methylphenyl, cyano) to assess impacts on bioactivity.
  • Metal Screening : Test complexes with transition metals (Cu, Ru, Au) to identify metal-specific activity trends. Cu(II) often enhances antimicrobial potency .
  • Computational Modeling : Use DFT or molecular dynamics to predict binding affinities to bacterial FabI or inflammatory targets .

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